Sodium Salicylate

Description

The Panel concluded that the following ingredients are safe in cosmetics in the present practices of use and concentration described in the safety assessment, when formulated to be non-irritating and non-sensitizing, which may be based on a quantitative risk assessment (QRA)...this compound...

This compound is the sodium salt of salicylic acid. As a nonsteroidal anti-inflammatory drug (NSAID), this compound irreversibly acetylates cyclooxygenases I and II, thereby inhibiting prostaglandin synthesis and associated inflammation and pain. This agent may also activate mitogen-activated protein kinase (p38MAPK), thereby inducing apoptosis in cancer cells. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for fever and pain and has 3 investigational indications.

A non-steroidal anti-inflammatory agent that is less effective than equal doses of ASPIRIN in relieving pain and reducing fever. However, individuals who are hypersensitive to ASPIRIN may tolerate this compound. In general, this salicylate produces the same adverse reactions as ASPIRIN, but there is less occult gastrointestinal bleeding. (From AMA Drug Evaluations Annual, 1992, p120)

See also: Salicylic Acid (has active moiety).

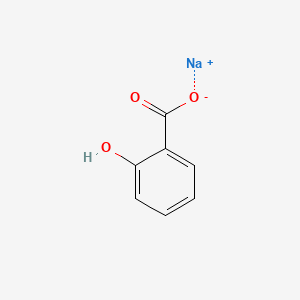

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBQHOQBGMUPJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021708 | |

| Record name | Sodium salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-21-7 | |

| Record name | Sodium salicylate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIQ1H85SYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sodium Salicylate in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium salicylate, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through a multi-faceted mechanism that extends beyond simple cyclooxygenase (COX) inhibition. While its impact on prostaglandin synthesis is a key component of its action, extensive research has revealed a complex interplay with critical inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This technical guide provides a detailed exploration of these core mechanisms, supported by quantitative data, experimental methodologies, and visual pathway diagrams to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action

This compound's anti-inflammatory properties are primarily attributed to three interconnected mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: this compound inhibits the activity of COX enzymes, particularly the inducible COX-2 isoform, which is crucial for the synthesis of pro-inflammatory prostaglandins[1][2]. This leads to reduced inflammation, pain, and fever[1]. Unlike aspirin, which irreversibly acetylates and inhibits COX, this compound is a reversible, competitive inhibitor[3][4]. Its inhibitory effect on COX-2 can be overcome by high concentrations of the substrate, arachidonic acid[5][6].

-

Inhibition of the NF-κB Signaling Pathway: A significant body of evidence points to the inhibition of the NF-κB pathway as a central mechanism of this compound's action[7][8]. NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[7][9]. This compound prevents the activation of NF-κB by inhibiting the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα[7][8][10]. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes[7][9]. Some studies suggest this occurs through the direct inhibition of IκB kinase-beta (IKKβ), a critical kinase in the NF-κB cascade[11].

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to modulate various MAPK signaling pathways, which are crucial for cellular responses to inflammatory stimuli[12]. Specifically, it can inhibit the activation of ERK and JNK, while activating p38 MAPK[10][12]. The activation of p38 MAPK by this compound appears to be a key event that leads to the inhibition of TNF-α-induced IκBα phosphorylation and degradation, thus linking the MAPK and NF-κB pathways[10][13].

Quantitative Data Summary

The following tables summarize key quantitative data from various in-vitro and in-vivo studies, illustrating the potency and effects of this compound on different molecular targets.

Table 1: Inhibition of Prostaglandin Synthesis and Cellular Proliferation

| Parameter | Cell Type/Model | Stimulus | IC50 / Effect | Reference(s) |

| PGE2 Release | Human A549 cells | Interleukin-1β | IC50: 5 µg/mL | [5] |

| Cell Proliferation | Rheumatoid Synovial Cells | - | IC50: 1.2 mM | [14] |

| Cell Viability | Rheumatoid Synovial Cells | - | IC50: 1.4 mM | [14] |

Table 2: Effects on NF-κB and MAPK Signaling Pathways

| Pathway Component | Cell Type | Stimulus | Effect of this compound | Reference(s) |

| IκBα Degradation | COS-1 Cells | TNF-α (20 ng/ml) | Complete inhibition | [10] |

| p38 MAPK Activation | COS-1 Cells | - | Dose-dependent activation | [10] |

| ERK Activation | Rat Peritoneal Macrophages | LPS (100 ng/ml) | Inhibition | [12] |

| JNK Activation | Rat Peritoneal Macrophages | LPS (100 ng/ml) | Inhibition | [12] |

| TNF-α Production | Rat Peritoneal Macrophages | LPS (100 ng/ml) | Significant reduction | [12] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Modulation of MAPK signaling pathways by this compound.

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of standard molecular and cellular biology techniques. Below are outlines of the key experimental protocols.

Western Blotting for Protein Phosphorylation and Degradation

-

Objective: To determine the effect of this compound on the phosphorylation state or total protein levels of key signaling molecules (e.g., IκBα, p38, ERK).

-

Methodology:

-

Cell Culture and Treatment: Cells (e.g., COS-1, Rat Peritoneal Macrophages) are cultured to an appropriate confluency. They are then pre-treated with various concentrations of this compound for a specified time before being stimulated with an inflammatory agent (e.g., TNF-α, LPS)[10][12].

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein state.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target protein (e.g., anti-IκBα, anti-phospho-p38). Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate and visualized on X-ray film or with a digital imager. The intensity of the bands is quantified using densitometry software.

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

-

Objective: To assess the effect of this compound on the DNA-binding activity of NF-κB.

-

Methodology:

-

Nuclear Extract Preparation: Following cell treatment as described above, nuclear extracts are prepared by differential centrifugation to isolate the nuclear proteins.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes). A decrease in the shifted band in salicylate-treated samples indicates reduced NF-κB binding activity[8].

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Objective: To measure the effect of this compound on the production and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Methodology:

-

Sample Collection: Cell culture supernatants are collected after treatment with this compound and/or an inflammatory stimulus.

-

Assay Procedure: A sandwich ELISA is typically performed. A microplate is coated with a capture antibody specific for the cytokine of interest.

-

The collected supernatants (containing the cytokine) are added to the wells and incubated.

-

After washing, a detection antibody, also specific for the cytokine but binding to a different epitope and conjugated to an enzyme, is added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

Quantification: The absorbance is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve[12].

-

Conclusion

The anti-inflammatory mechanism of this compound is a sophisticated process involving the modulation of multiple, interconnected signaling pathways. While its role as a COX inhibitor is well-established, its ability to suppress the pro-inflammatory NF-κB pathway, in part through the activation of p38 MAPK, represents a core component of its therapeutic efficacy. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and established experimental protocols, to aid researchers and drug development professionals in the ongoing exploration of salicylates and the development of novel anti-inflammatory therapeutics.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 3. webofjournals.com [webofjournals.com]

- 4. resources.wfsahq.org [resources.wfsahq.org]

- 5. This compound inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits prostaglandin formation without affecting the induction of cyclooxygenase-2 by bacterial lipopolysaccharide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-kappa B by this compound and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits NF-kappaB and induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salicylates inhibit I kappa B-alpha phosphorylation, endothelial-leukocyte adhesion molecule expression, and neutrophil transmigration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of p38 Mitogen-Activated Protein Kinase by this compound Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Aspirin and this compound inhibit proliferation and induce apoptosis in rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of sodium salicylate

An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Salicylate

Introduction

This compound (C₇H₅NaO₃) is the sodium salt of salicylic acid, a compound widely recognized for its therapeutic applications as a non-steroidal anti-inflammatory drug (NSAID).[1] It functions as an analgesic, antipyretic, and anti-inflammatory agent.[2] Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1][2] Beyond its well-known role as a COX inhibitor, this compound also modulates other critical signaling pathways, including NF-κB and various mitogen-activated protein kinases (MAPKs), contributing to its diverse pharmacological effects.[1][3]

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, details common experimental protocols for its analysis, and visualizes its key signaling pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white, crystalline powder or appears as shiny, lustrous scales.[4][5] It is generally odorless or may have a faint, characteristic aromatic scent.[4][5] The compound is known to be stable under ordinary conditions but is sensitive to light and incompatible with mineral acids, iodine, and metallic salts like ferric salts.[4][6]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound compiled from various sources. Discrepancies in reported values, such as for melting and boiling points, may arise from different experimental conditions or sample purity.

| Property | Value | References |

| IUPAC Name | Sodium 2-hydroxybenzoate | [7][8] |

| CAS Number | 54-21-7 | [4][5] |

| Molecular Formula | C₇H₅NaO₃ | [6][7] |

| Molar Mass | 160.104 g/mol | [7][8] |

| Appearance | White crystals or crystalline powder | [4][7] |

| Melting Point | 200 °C to >300 °C (values vary) | [4][5][7][9] |

| Boiling Point | ~211 - 237 °C (values vary) | [4][5][6] |

| Density | 1.44 g/cm³ | [5] |

| Bulk Density | 0.32 g/cm³ (320 kg/m ³) | [4][6] |

| pH | 6.0 - 8.0 (for a 10% aqueous solution) | [4][10] |

| Crystal System | Monoclinic | [11][12] |

| UV Excitation (max) | 295 nm | [13] |

| UV Emission (max) | 412 nm | [13] |

Solubility Profile

This compound is highly soluble in water and glycerol, and also soluble in alcohol.[4][7][14] Its solubility in water is temperature-dependent. However, it exhibits very low solubility in non-polar organic solvents such as ether, chloroform, and benzene.[5][14]

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | References |

| Water | 107.9 | 15 | [7] |

| Water | 111 | 15 | [15] |

| Water | 124.6 | 25 | [7] |

| Water | 141.8 | 78.5 | [7] |

| Methanol | 26.28 | 15 | [7] |

| Methanol | 34.73 | 67.2 | [7] |

Experimental Protocols

This section details methodologies for key experiments related to the characterization and quantification of this compound.

Determination of Solubility

A common method for determining the solubility of this compound in an aqueous solution involves the following steps:

-

Sample Preparation: An excess amount of this compound is added to a known volume of solvent (e.g., deionized water) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.

-

Separation: The saturated solution is carefully filtered to remove any undissolved solid particles.

-

Quantification: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a specified temperature).

-

Calculation: The mass of the remaining solid this compound is determined gravimetrically. The solubility is then calculated and expressed as grams of solute per 100 grams of solvent.[16]

Quantification by UV-Visible Spectrophotometry

This protocol describes a colorimetric method for determining the concentration of this compound in a sample.[17][18] The workflow is based on the formation of a colored complex that can be measured by a spectrophotometer.

-

Standard Curve Preparation:

-

A stock solution of this compound with a known high concentration (e.g., 150 ppm) is prepared.

-

A series of standard solutions of decreasing concentrations are made by accurately diluting the stock solution into volumetric flasks.

-

-

Complex Formation:

-

To each standard solution and the unknown sample, a fixed volume of an iron(III) chloride solution (e.g., 6x10⁻³ M) is added. This forms a colored iron-salicylate complex.

-

The solutions are then diluted to the final volume with deionized water and mixed thoroughly.

-

-

Spectrophotometric Measurement:

-

The spectrophotometer is set to the wavelength of maximum absorbance (λmax) for the colored complex.

-

A "blank" solution (containing everything except this compound) is used to zero the instrument.

-

The absorbance of each standard solution is measured, starting from the lowest concentration.

-

-

Data Analysis:

-

A calibration curve is generated by plotting the absorbance of the standards against their known concentrations.

-

The absorbance of the unknown sample is measured, and its concentration is determined by interpolation from the linear regression of the calibration curve.[17]

-

Caption: Experimental workflow for UV-Vis spectrophotometric quantification of this compound.

Purity and Identity Confirmation

-

Infrared (IR) Spectroscopy: To confirm the identity of the compound, an IR spectrum is obtained using the potassium bromide (KBr) disk method. The resulting spectrum is compared to a reference spectrum of pure this compound. Key vibrational bands for this compound are typically observed around 1275, 1370, 1485, and 1590 cm⁻¹.[10][19]

-

Assay by Titration: The purity of a sample can be determined by titration. A precisely weighed amount of dried this compound is dissolved in glacial acetic acid and titrated against a standardized solution of 0.1 M perchloric acid, with the endpoint determined potentiometrically.[10][20]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through the modulation of several key intracellular signaling pathways, primarily related to inflammation and apoptosis.

Inhibition of Pro-inflammatory Pathways

The primary anti-inflammatory effect of this compound is achieved through the inhibition of COX enzymes (COX-1 and COX-2).[2] This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1] Additionally, this compound is a potent inhibitor of the NF-κB (nuclear factor-kappa B) signaling pathway.[21] It prevents the activation of NF-κB, a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1][3]

Caption: Inhibition of pro-inflammatory pathways by this compound.

Modulation of Kinase Signaling Pathways

This compound also influences other kinase cascades involved in cellular stress, survival, and metabolism.

-

p38 MAPK Activation: It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p38 mitogen-activated protein kinase (p38 MAPK) pathway.[22][23]

-

JNK Inhibition: Conversely, it can inhibit the activation of another stress-related kinase, the c-Jun N-terminal kinase (JNK), particularly when induced by tumor necrosis factor (TNF).[3][23]

-

AMPK Activation: Recent studies have demonstrated that salicylate can directly activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation contributes to its anti-inflammatory effects.[21]

Caption: Modulation of key kinase signaling pathways by this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | 54-21-7 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 54-21-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | C7H5NaO3 | CID 16760658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. Growth and Characterization of this compound Single Crystal - The Pharmaceutical and Chemical Journal [tpcj.org]

- 12. tpcj.org [tpcj.org]

- 13. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 14. chembk.com [chembk.com]

- 15. technopharmchem.com [technopharmchem.com]

- 16. Influence of this compound on Self-Aggregation and Caffeine Solubility in Water—A New Hypothesis from Experimental and Computational Data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. jchps.com [jchps.com]

- 19. researchgate.net [researchgate.net]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. This compound modulates inflammatory responses through AMP‐activated protein kinase activation in LPS‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Facebook [cancer.gov]

- 23. pnas.org [pnas.org]

Spectroscopic Analysis of Sodium Salicylate: A Technical Guide for Identification

This guide provides an in-depth overview of the core spectroscopic techniques used for the identification and characterization of sodium salicylate. Tailored for researchers, scientists, and professionals in drug development, this document details the principles, experimental protocols, and expected data for Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses.

Introduction

This compound (C₇H₅NaO₃) is the sodium salt of salicylic acid, widely used as a non-steroidal anti-inflammatory drug (NSAID) for its analgesic and antipyretic properties.[1] Accurate and unambiguous identification of this active pharmaceutical ingredient is critical for quality control, formulation development, and regulatory compliance. Spectroscopic methods provide a rapid, reliable, and comprehensive means of confirming its chemical identity and purity by probing its electronic, vibrational, magnetic, and mass-to-charge properties. This guide outlines the distinct spectroscopic signature of this compound across various analytical platforms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a substance, corresponding to electronic transitions. While this compound itself absorbs in the UV region, a common and more specific method involves forming a colored complex with ferric (Fe³⁺) ions, which can be quantified in the visible range.

Data Presentation: UV-Vis Spectroscopy

| Parameter | Value | Conditions / Notes |

| λ_max_ (Salicylate-Fe³⁺ Complex) | ~530 - 535 nm | Formation of a violet-colored complex with ferric nitrate in an acidic medium.[1] |

| λ_max_ (Salicylate-Azo Complex) | 452 nm | Formed by coupling with diazotized para-amino benzoic acid in an alkaline medium, resulting in a bright yellow color. |

| Fluorescence Excitation | 295 nm | Native fluorescence properties of this compound. |

| Fluorescence Emission | 412 nm | Native fluorescence properties of this compound. |

Experimental Protocol: UV-Vis Analysis of Salicylate-Fe³⁺ Complex

-

Preparation of Stock Solution: Accurately weigh and dissolve a known quantity of this compound in deionized water to prepare a stock solution of a specific concentration (e.g., 100 ppm).

-

Preparation of Standards: Perform serial dilutions of the stock solution into a series of volumetric flasks to create a set of calibration standards with decreasing concentrations.

-

Complexation: To each standard (and the unknown sample), add a small volume of an acidic ferric nitrate solution (e.g., 1 mL of 1% Fe(NO₃)₃ in 0.07 M HNO₃). The solution will turn a distinct violet color.

-

Dilution: Dilute each flask to the final volume with deionized water and mix thoroughly.

-

Blank Preparation: Prepare a blank solution containing the ferric nitrate reagent and deionized water, but no this compound.

-

Spectrophotometer Measurement:

-

Set the spectrophotometer to the predetermined λ_max_ (approx. 535 nm).

-

Use the blank solution to zero the absorbance of the instrument.

-

Measure the absorbance of each calibration standard and the unknown sample.

-

-

Analysis: Plot a calibration curve of absorbance versus concentration for the standards. Use the linear regression equation to determine the concentration of this compound in the unknown sample based on its absorbance.

Caption: Workflow for quantitative UV-Vis analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The resulting spectrum provides a unique molecular fingerprint.

Data Presentation: FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3200-3500 | O-H Stretch | Phenolic Hydroxyl | Broad, Strong |

| ~3030 | C-H Stretch | Aromatic | Variable |

| 1796, 1746 | C=O Stretch (Antisymmetric) | Carboxylate (-COO⁻) | Strong |

| 1643 | C=O Stretch (Symmetric) | Carboxylate (-COO⁻) | Strong |

| 1609, 1581, 1512 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1320-1210 | C-O Stretch | Phenolic | Strong |

| 1032 | Ring Breathing Mode | Ortho-substituted Benzene | Medium |

| 907, 893, 832, 696 | C-H Bending (Out-of-plane) | Aromatic | Strong |

Data compiled from Muthuselvi et al. (2016).[1]

Experimental Protocol: Thin Solid Film Method

-

Sample Preparation: Dissolve a small amount (5-10 mg) of solid this compound in a few drops of a volatile solvent such as methylene chloride or acetone.[1]

-

Film Casting: Place one drop of the resulting solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[1]

-

Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Analysis: Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹. The resulting spectrum should show characteristic absorption bands corresponding to the functional groups in this compound. If peaks are too intense, the film is too thick and should be remade with a more dilute solution. If peaks are too weak, another drop of the solution can be added and dried.[1]

Caption: Experimental workflow for FT-IR analysis via the thin film method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Data Presentation: ¹H and ¹³C NMR Spectroscopy

¹H NMR Data (D₂O, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.6 | Doublet of doublets | H-6 (ortho to -COO⁻) |

| ~7.2 | Triplet of doublets | H-4 (para to -OH) |

| ~6.8 | Doublet | H-3 (ortho to -OH) |

| ~6.7 | Triplet | H-5 (meta to both) |

Note: Chemical shifts are estimated from the spectrum provided by ResearchGate. Multiplicity and assignments are based on standard aromatic substitution patterns.

¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~173 | C-7 (Carboxylate, -COO⁻) |

| ~162 | C-2 (Phenolic, C-OH) |

| ~134 | C-4 |

| ~130 | C-6 |

| ~119 | C-1 (ipso-Carboxylate) |

| ~117 | C-5 |

| ~115 | C-3 |

Note: Chemical shifts are estimated from the spectrum of this compound-d₄ provided by ResearchGate.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Weigh approximately 5-25 mg of the this compound sample.

-

Solvent Selection: Choose an appropriate deuterated solvent in which the sample is soluble (e.g., Deuterium Oxide - D₂O, or DMSO-d₆). The use of a deuterated solvent is crucial to avoid large interfering solvent signals in ¹H NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small glass wool or Kimwipe plug directly into a clean, dry 5 mm NMR tube.

-

Analysis: Cap the NMR tube, label it, and place it in the NMR spectrometer to acquire the ¹H and/or ¹³C spectra. An internal standard (e.g., TSP for D₂O) may be used for precise chemical shift referencing.

Caption: General workflow for preparing an NMR sample.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For this compound, the analysis focuses on the salicylate anion (C₇H₅O₃⁻).

Data Presentation: Mass Spectrometry

| m/z Value | Ion Identity | Notes |

| 137.02 | [M-H]⁻ | Parent ion (salicylate anion) from salicylic acid. This compound directly yields this anion. |

| 93.03 | [M-H-CO₂]⁻ | Daughter ion resulting from the loss of carbon dioxide (44 Da) from the parent ion. |

| 65.04 | [C₅H₅]⁻ | Daughter ion resulting from the subsequent loss of carbon monoxide (28 Da) from the m/z 93 fragment. |

| Data corresponds to the fragmentation of the salicylate anion, typically observed in negative ion mode ESI-MS/MS. |

Experimental Protocol: General MS Infusion

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., methanol/water for Electrospray Ionization - ESI).

-

Ionization: Introduce the sample solution into the mass spectrometer's ion source. Negative mode ESI is ideal for generating the salicylate anion [M-H]⁻.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Tandem MS (MS/MS): For structural confirmation, the parent ion (m/z 137) can be isolated and subjected to collision-induced dissociation (CID). This fragments the ion into characteristic daughter ions (e.g., m/z 93), confirming its identity.

Caption: Logical pathway for the mass spectrometric analysis of salicylate.

References

Sodium Salicylate: A Non-Steroidal Anti-Inflammatory Drug - A Technical Guide

Introduction

Sodium salicylate, the sodium salt of salicylic acid, is a foundational non-steroidal anti-inflammatory drug (NSAID) with a long history of use in the management of pain, fever, and inflammation.[1][2] While often overshadowed by its acetylated derivative, aspirin, this compound remains a subject of significant research interest due to its distinct and complex mechanisms of action. This document provides a technical overview of this compound, focusing on its core pharmacological properties, relevant signaling pathways, and key experimental methodologies for its study. It is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound

This compound can be synthesized through several methods. A common industrial preparation involves the reaction of sodium phenolate with carbon dioxide under conditions of high temperature and pressure.[2][3][4] Another well-established method is the neutralization of salicylic acid with a sodium base, such as sodium hydroxide or sodium carbonate.[5][6] Historically, it was also synthesized by refluxing methyl salicylate (oil of wintergreen) with an excess of sodium hydroxide.[2]

A high-yield laboratory synthesis method involves suspending salicylic acid in a methanolic solution of sodium methoxide with a solvent like o-dichlorobenzene. The mixture is heated, and upon cooling, this compound precipitates and can be isolated by filtration.[5]

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various species, revealing dose-dependent kinetics.[7] Salicylic acid is the active anti-inflammatory agent, and this compound serves as its pro-drug.[8] The pharmacokinetic variables can be influenced by factors such as age, gender, weight, and breed of the animal.[8]

| Parameter | Species | Dose (this compound) | Value | Reference |

| Elimination Half-Life (T1/2 el) | Sheep | 200 mg/kg IV | 1.16 ± 0.32 h | [8] |

| Sheep | 200 mg/kg Oral | 1.90 ± 0.35 h | [8] | |

| Laying Hens | 50 mg/kg Oral | ~6.95 h (Mean Residence Time) | [9] | |

| Turkeys | 50 mg/kg Oral | ~4.55 h (Mean Residence Time) | [9] | |

| Bioavailability (Oral) | Sheep | 200 mg/kg | 64% | [8] |

| Volume of Distribution (Vd) | Cattle | 26 mg/kg IV (DL-lysil-acetyl salicylate) | 1.2 L/kg | [8] |

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted mechanism that involves both cyclooxygenase (COX) dependent and independent pathways.

Cyclooxygenase (COX) Inhibition

A primary mechanism of action for this compound is the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][10] It inhibits both COX-1 and COX-2 isoforms.[1] Unlike aspirin, which irreversibly acetylates COX, this compound acts as a reversible, competitive inhibitor.[1][10] It competes with arachidonic acid for the active site of the COX enzymes, thereby preventing the formation of pro-inflammatory prostaglandins like PGE2.[1][11] The inhibitory effect of this compound on COX-2 can be overcome by high concentrations of exogenous arachidonic acid.[11][12][13]

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX_Enzymes [label="COX-1 & COX-2", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (e.g., PGE2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation, Pain, Fever", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sodium_Salicylate [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX_Enzymes [label="Substrate"]; COX_Enzymes -> Prostaglandins [label="Catalyzes"]; Prostaglandins -> Inflammation [label="Mediates"]; Sodium_Salicylate -> COX_Enzymes [label="Competitively Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } dot Caption: Competitive inhibition of COX enzymes by this compound.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[10][14] It prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[14][15] By stabilizing IκBα, this compound keeps NF-κB in its inactive state, thereby suppressing the transcription of inflammatory genes.[14][15] However, some studies suggest that this inhibition occurs at suprapharmacological concentrations and may be independent of its primary anti-inflammatory effects at therapeutic doses.[16]

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., TNF, IL-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa_p [label="Phosphorylation of IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa_d [label="Degradation of IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_n [label="NF-κB Translocation\nto Nucleus", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Pro-inflammatory\nGene Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sodium_Salicylate [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> IKK; IKK -> IkBa_p; IkBa_p -> IkBa_d; IkBa_d -> NFkB [label="Releases"]; NFkB -> NFkB_n; NFkB_n -> Gene_Expression [label="Induces"]; Sodium_Salicylate -> IkBa_p [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } dot Caption: Inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound also modulates Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are involved in cellular responses to stress and inflammation.[17] Its effects on different MAPK pathways can be complex and sometimes contradictory depending on the cell type and stimulus.

-

p38 MAPK: this compound can induce the activation of p38 MAPK.[18][19][20] This activation has been linked to the inhibition of TNF-induced IκBα degradation, suggesting a potential mechanism for its anti-inflammatory actions.[18] Paradoxically, this pathway has also been implicated in this compound-induced apoptosis.[20][21]

-

ERK: The drug has been shown to inhibit the activation of Extracellular signal-Regulated Kinase (ERK) induced by cytokines like TNF-α and IFN-γ.[19][22] This inhibition of the ERK pathway may contribute to its anti-inflammatory effects by suppressing the expression of inducible nitric oxide synthase (iNOS).[22][23]

-

JNK: this compound can inhibit the Tumor Necrosis Factor (TNF)-induced activation of c-Jun N-terminal Kinase (JNK)/stress-activated protein kinase.[20][24]

// Nodes Sodium_Salicylate [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Response [label="Inflammatory Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokine_Stim [label="Cytokine Stimulation\n(e.g., TNF)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Sodium_Salicylate -> p38 [label="Activates", color="#34A853", fontcolor="#34A853"]; p38 -> Inflammatory_Response [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; p38 -> Apoptosis [label="Induces"]; Cytokine_Stim -> ERK [label="Activates"]; Cytokine_Stim -> JNK [label="Activates"]; Sodium_Salicylate -> ERK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Sodium_Salicylate -> JNK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } dot Caption: Modulation of MAPK signaling pathways by this compound.

AMP-Activated Protein Kinase (AMPK) Activation

Recent studies have shown that salicylate can activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[25] AMPK activation is believed to contribute to the anti-inflammatory effects of salicylate.[25][26] In macrophages, salicylate-induced AMPK activation can ameliorate intestinal inflammation.[26]

Key Experimental Protocols

Measurement of Cytokine Inhibition in Macrophage Cell Lines

This protocol describes a general method to assess the effect of this compound on cytokine production in macrophages stimulated with lipopolysaccharide (LPS).

Objective: To quantify the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-1β, IL-6) gene expression and secretion by this compound.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7) or human monocyte cell line (e.g., THP-1)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Reagents for RNA extraction

-

Reagents for reverse transcription and quantitative PCR (qPCR) or RNase Protection Assay

-

ELISA kits for specific cytokines (TNF-α, IL-1β, IL-6)

Protocol:

-

Cell Culture: Culture macrophage cells to approximately 80% confluency in appropriate medium.

-

Cell Plating: Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5-20 mM) or a vehicle control. Incubate for a specified period (e.g., 1 hour).[19]

-

Stimulation: Add LPS (e.g., 10-100 ng/mL) to the wells (except for the unstimulated control group) and incubate for a defined time course (e.g., 4-24 hours).[16][25]

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine protein analysis by ELISA.

-

Cell Lysate: Wash the cells with PBS and lyse them for RNA extraction.

-

-

Analysis:

-

Gene Expression (RNase Protection Assay): Radiolabeled RNA probes for target cytokines are hybridized with the extracted RNA. Unhybridized RNA is digested with RNase, and the protected probes are resolved on a gel and visualized by autoradiography.[16]

-

Gene Expression (qPCR): Synthesize cDNA from the extracted RNA. Perform qPCR using primers specific for the target cytokine genes and a housekeeping gene for normalization.

-

Protein Secretion (ELISA): Quantify the concentration of secreted cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.[25]

-

// Workflow Culture -> Plate -> Pretreat -> Stimulate; Stimulate -> Collect_Supernatant; Stimulate -> Collect_Lysate; Collect_Supernatant -> ELISA; Collect_Lysate -> RNA_Extract -> qPCR; } dot Caption: Workflow for measuring cytokine inhibition by this compound.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity

Objective: To determine if this compound inhibits the DNA-binding activity of NF-κB.

Materials:

-

Cells treated as described in section 5.1.

-

Nuclear extraction buffer.

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with 32P or a non-radioactive tag.

-

Poly(dI-dC).

-

Loading buffer.

-

Non-denaturing polyacrylamide gel.

Protocol:

-

Nuclear Extract Preparation: Following treatment, harvest cells and prepare nuclear extracts using a high-salt buffer to isolate nuclear proteins.

-

Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB probe in a binding buffer containing poly(dI-dC) (to block non-specific binding).

-

Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the labeled probe by autoradiography (for 32P) or other appropriate detection methods. A decrease in the shifted band in salicylate-treated samples compared to the LPS-only control indicates inhibition of NF-κB binding.[15]

Conclusion

This compound is an NSAID with a complex and multifaceted mechanism of action that extends beyond simple COX inhibition. Its ability to modulate key inflammatory signaling pathways, including NF-κB and MAPK, underscores its continued relevance as a tool for inflammation research and a therapeutic agent. The experimental protocols outlined provide a framework for further investigation into its molecular activities. A comprehensive understanding of these mechanisms is crucial for the development of novel anti-inflammatory therapies and for optimizing the clinical use of this long-established drug.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. A Process Of Manufacturing this compound [quickcompany.in]

- 6. prepchem.com [prepchem.com]

- 7. Pharmacokinetics, metabolism and disposition of salicylate in protein-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. This compound inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 13. This compound inhibits prostaglandin formation without affecting the induction of cyclooxygenase-2 by bacterial lipopolysaccharide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of NF-kappa B by this compound and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibits NF-kappaB and induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of Cytokine Gene Expression by this compound in a Macrophage Cell Line through an NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory effects of aspirin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activation of p38 Mitogen-Activated Protein Kinase by this compound Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. pnas.org [pnas.org]

- 22. Salicylate inhibition of extracellular signal-regulated kinases and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. This compound induces apoptosis via p38 mitogen-activated protein kinase but inhibits tumor necrosis factor-induced c-Jun N-terminal kinase/stress-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound modulates inflammatory responses through AMP‐activated protein kinase activation in LPS‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Salicylates Ameliorate Intestinal Inflammation by Activating Macrophage AMPK - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early Research and Discovery of Sodium Salicylate's Properties

Abstract: This technical guide provides a comprehensive overview of the seminal research and discovery of the therapeutic properties of sodium salicylate and its precursors. It traces the journey from the historical use of willow bark as a folk remedy to the systematic chemical synthesis and early clinical investigations of the 19th century. This document details the experimental protocols of pivotal studies, presents quantitative data from these early experiments, and illustrates the logical and biochemical pathways as understood by early researchers and supplemented with modern mechanistic insights. The guide is intended for researchers, scientists, and drug development professionals interested in the foundational discoveries that paved the way for the development of modern non-steroidal anti-inflammatory drugs (NSAIDs).

From Botanical Remedy to Chemical Compound: A Historical Timeline

The therapeutic use of salicylate-containing plants, particularly the willow tree, has been documented for millennia. Ancient civilizations, including the Sumerians and Egyptians, recognized the analgesic (pain-relieving) and antipyretic (fever-reducing) effects of willow bark extracts.[1][2][3] However, the scientific investigation into its active components began in the 19th century, a period marked by significant advancements in organic chemistry.

The journey from a traditional remedy to a specific chemical entity involved several key milestones:

-

1763: Reverend Edward Stone conducted the first documented clinical trial on willow bark, successfully treating malarial fever and reporting his findings to the Royal Society.[1][4]

-

1828: German chemist Johann Andreas Buchner isolated the active compound from willow bark, which he named "salicin."[5]

-

1838: Italian chemist Raffaele Piria successfully converted salicin into a more potent acidic form, salicylic acid.[3][5][6]

-

1860: Hermann Kolbe and his students developed the first successful chemical synthesis for salicylic acid, making large-scale production possible and reducing reliance on natural sources.[6][7]

-

1874-1876: Scottish physician Thomas MacLagan and German scientists, including S. Stricker and L. Riess, conducted clinical investigations that formally established the anti-rheumatic, anti-inflammatory, and antipyretic properties of salicin and salicylic acid (often administered as its sodium salt, this compound).[1][5][8]

Industrial Synthesis: The Kolbe-Schmitt Reaction

The increasing demand for salicylic acid for medicinal purposes necessitated a reliable and cost-effective production method beyond extraction from natural sources. Hermann Kolbe's synthesis, later refined by Rudolf Schmitt, provided this crucial industrial process.[9][10]

Experimental Protocol: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation process that synthesizes salicylic acid from phenol. The generalized protocol is as follows:

-

Phenoxide Formation: Phenol is treated with a strong base, typically sodium hydroxide (NaOH), to form sodium phenoxide. This deprotonation is essential for activating the aromatic ring.[10][11]

-

Carboxylation: The dried sodium phenoxide is heated in the presence of carbon dioxide (CO₂) under high pressure. The CO₂ acts as an electrophile, and the phenoxide undergoes electrophilic aromatic substitution, primarily at the ortho position, to form this compound.[10][12][13]

-

Acidification: The resulting this compound is then treated with a strong acid, such as sulfuric acid (H₂SO₄), to protonate the carboxylate group, yielding the final product, salicylic acid.[10]

Quantitative Data: Reaction Conditions

The efficiency and yield of the Kolbe-Schmitt reaction are highly dependent on the physical conditions. The refinement by Schmitt, which involved applying pressure, significantly improved the yield of salicylic acid to near-quantitative levels.[11]

| Parameter | Value | Reference |

| Temperature | 125 °C | [10] |

| Pressure | 100 atm | [10] |

| Reactants | Sodium Phenoxide, Carbon Dioxide | [10][12] |

| Product Yield | Approached quantitative levels | [11] |

Early Clinical Investigations and Property Discovery

The availability of synthetic salicylic acid and its salt, this compound, enabled more rigorous clinical testing. While German scientists initially reported severe side effects like gastric irritation with this compound, the work of Scottish physician Thomas MacLagan with salicin was particularly influential.[4][5]

Experimental Protocol: MacLagan's 1876 Rheumatic Fever Trial

MacLagan's investigation, published in The Lancet, provided compelling evidence for the therapeutic effects of salicylates in treating acute rheumatism.[5][7] His protocol can be summarized as follows:

-

Safety Assessment: MacLagan first ingested salicin himself in escalating doses of 5, 10, and finally 30 grains to ensure its safety before administering it to a patient.[8]

-

Patient Selection: The first patient chosen was suffering from acute rheumatic fever and had not responded to conventional alkali treatments.[8]

-

Dosage and Administration: The patient was administered 12 grains (approximately 778 mg) of salicin every three hours.[8]

-

Observation and Endpoints: MacLagan meticulously recorded changes in the patient's key clinical signs, including body temperature, pulse rate, and the severity of joint pain and inflammation.[7][8] The treatment resulted in a dramatic and complete reduction of fever and joint inflammation.[7]

Quantitative Data: Clinical Observations

While 19th-century clinical reports lack the statistical rigor of modern trials, they provide valuable quantitative and qualitative data.

| Parameter | Observation / Value | Description | Reference |

| Drug | Salicin | The active glycoside precursor to salicylic acid. | [8] |

| Dosage | 12 grains (≈778 mg) every 3 hours | A high and frequent dosing regimen was used. | [8] |

| Patient Temperature | Ranged from 101.8°F to 103°F pre-treatment | The patient presented with a significant fever. | [8] |

| Patient Pulse | 120 beats per minute pre-treatment | Tachycardia was present, consistent with fever and inflammation. | [8] |

| Clinical Outcome | Complete reduction of fever and joint inflammation | The treatment was highly effective for its primary endpoints. | [7][8] |

Mechanism of Action: A Modern Perspective

The precise biological mechanism behind the effects of salicylates remained unknown to 19th-century researchers. It was not until 1971 that John Vane elucidated that aspirin and other NSAIDs work by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[1][7][14] Prostaglandins are key signaling molecules involved in mediating inflammation, pain, and fever.[15][16]

This compound is now understood to exert its therapeutic effects through this primary pathway:

-

Inhibition of COX Enzymes: this compound inhibits both COX-1 and COX-2, with a primary action against COX-2, the isoform induced during inflammation.[16][17]

-

Reduction of Prostaglandin Synthesis: By inhibiting COX, salicylate blocks the conversion of arachidonic acid into prostaglandins (like PGE₂).[15][18]

-

Therapeutic Effects: The resulting decrease in prostaglandin levels leads to the observed anti-inflammatory, analgesic, and antipyretic effects.[15][16]

Further research has suggested additional COX-independent mechanisms, such as the inhibition of the transcription factor NF-κB, which plays a central role in the inflammatory response.[14][16][19]

Conclusion

The early research into this compound and its precursors represents a landmark in the history of pharmacology. The progression from observing the effects of a folk remedy to isolating its active principle, developing a scalable chemical synthesis, and confirming its therapeutic efficacy through systematic clinical investigation laid the essential groundwork for modern drug development. The discoveries of Kolbe, MacLagan, and others not only introduced a powerful new class of therapeutic agents but also established a paradigm of research that ultimately led to a deeper understanding of the biochemical basis of inflammation and pain, culminating in the development of acetylsalicylic acid (aspirin) and the entire class of NSAIDs.[2][7]

References

- 1. [From willow bark to acetylsalicylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery of Aspirin's Antithrombotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Willow - Wikipedia [en.wikipedia.org]

- 5. Salicylic acid - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thomas MacLagan’s 1876 demonstration of the dramatic effects of salicin in rheumatic fever - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 11. A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00105E [pubs.rsc.org]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Aspirin - Wikipedia [en.wikipedia.org]

- 15. Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 16. What is the mechanism of this compound? [synapse.patsnap.com]

- 17. This compound inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. webofjournals.com [webofjournals.com]

- 19. Anti-inflammatory effects of aspirin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium Salicylate as a Cyclooxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium salicylate, a non-steroidal anti-inflammatory drug (NSAID) and the primary active metabolite of aspirin, has a long history in the management of pain and inflammation. Its mechanism of action, primarily centered on the inhibition of cyclooxygenase (COX) enzymes, is multifaceted and subject to nuanced interpretations. This technical guide provides an in-depth exploration of this compound's role as a COX inhibitor, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. A central theme is the competitive nature of its COX-2 inhibition, which is highly dependent on the cellular concentration of arachidonic acid. Furthermore, this document delves into the alternative hypothesis of its anti-inflammatory effects: the suppression of COX-2 gene expression, partly through the inhibition of the NF-κB signaling pathway. This guide is intended to be a comprehensive resource for researchers and professionals in drug development seeking a detailed understanding of this compound's interaction with the cyclooxygenase pathway.

Introduction

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[1] Two primary isoforms of this enzyme exist: COX-1, which is constitutively expressed in most tissues and plays a role in homeostatic functions, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation.[2]

This compound's therapeutic effects are largely attributed to its ability to modulate the activity of these enzymes.[3] Unlike aspirin (acetylsalicylic acid), which irreversibly inhibits COX-1 and COX-2 through acetylation, this compound acts as a reversible inhibitor.[2] The nature of this inhibition, particularly its potency and selectivity, has been a subject of extensive research. Evidence suggests that this compound is a weak, competitive inhibitor of COX, with its efficacy being notably influenced by the concentration of the substrate, arachidonic acid.[4][5] This competitive inhibition is a key factor in understanding its pharmacological profile.

An alternative and complementary mechanism of action for this compound involves the regulation of COX-2 expression. Some studies indicate that at therapeutic concentrations, this compound can suppress the induction of COX-2 mRNA and protein levels, thereby reducing the synthesis of pro-inflammatory prostaglandins.[6][7] This transcriptional regulation is thought to be mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical transcription factor for pro-inflammatory genes.[8]

This guide will systematically present the quantitative data on this compound's inhibitory activity, provide detailed experimental protocols for assessing COX inhibition, and visualize the complex signaling pathways involved.

Quantitative Data on COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). A critical finding from multiple studies is the dependence of this compound's IC50 for COX-2 on the concentration of arachidonic acid, the enzyme's substrate. This is a hallmark of competitive inhibition.

Table 1: IC50 Values of this compound for COX-2 Inhibition under Varying Arachidonic Acid Concentrations

| Compound | Cell Line | Arachidonic Acid (AA) Concentration | IC50 (µg/mL) | Reference |

| This compound | Human A549 | 0 µM | ~5 | [4] |

| This compound | Human A549 | 1 µM | ~5 | [4] |

| This compound | Human A549 | 10 µM | ~5 | [4] |

| This compound | Human A549 | 30 µM | >100 | [4][5] |

Data synthesized from studies measuring prostaglandin E2 (PGE2) release.

Table 2: Comparative IC50 Values of Various NSAIDs for COX-1 and COX-2

| Compound | Assay System | IC50 COX-1 (µM) | IC50 COX-2 (µM) | COX-1/COX-2 Ratio | Reference |

| This compound | Human Whole Blood | 4956 | 34440 | 0.14 | [9] |

| Aspirin | Human Whole Blood | 1.67 (µg/mL) | - | - | [5] |

| Indomethacin | Human Monocytes | 0.0090 | 0.31 | 0.029 | [10] |

| Ibuprofen | Human Monocytes | 12 | 80 | 0.15 | [10] |

| Diclofenac | Human Monocytes | 0.076 | 0.026 | 2.9 | [10] |

| Celecoxib | Human Monocytes | 82 | 6.8 | 12 | [10] |

Note: The IC50 values can vary significantly between different assay systems (e.g., purified enzymes, whole blood assays, specific cell lines).

Signaling Pathways

Arachidonic Acid Cascade

The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by either COX-1 or COX-2 to form the unstable intermediate, prostaglandin H2 (PGH2). PGH2 is subsequently converted by various tissue-specific synthases into a range of prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), each with distinct biological activities.

Caption: The Arachidonic Acid Cascade via COX enzymes.

Mechanisms of this compound Action

This compound is understood to exert its anti-inflammatory effects through at least two distinct mechanisms: direct, competitive inhibition of the COX-2 enzyme and the suppression of COX-2 gene transcription, which is often linked to the inhibition of the NF-κB pathway.

Caption: Dual mechanisms of this compound's action.

Experimental Protocols

A variety of in vitro assays are available to characterize the activity of COX inhibitors. The choice of assay depends on the specific research question, required throughput, and available equipment.

General Experimental Workflow for COX Inhibition Assay

The following diagram outlines a typical workflow for assessing the COX inhibitory potential of a compound like this compound in a cell-based assay.

Caption: Workflow for a cell-based COX inhibition assay.

Colorimetric COX Inhibitor Screening Assay

This method measures the peroxidase component of COX activity. The peroxidase activity is assayed by monitoring the color change of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

COX-1 and COX-2 enzymes (ovine and human recombinant, respectively)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Hemin (cofactor)

-

Colorimetric Substrate (TMPD)

-

Arachidonic Acid (substrate)

-

Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the assay buffer and dilute the hemin, COX enzymes, and arachidonic acid according to the manufacturer's instructions.

-

In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to each well.

-

Add the test inhibitor (this compound) at various concentrations to the appropriate wells. Include a vehicle control (solvent only).

-

Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

-

Add the colorimetric substrate (TMPD) to all wells.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately read the absorbance at 590 nm in a kinetic mode for 5-10 minutes.

-

Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the rates of the inhibitor-treated wells to the vehicle control.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Fluorometric COX Activity Assay

This assay also measures the peroxidase activity of COX but uses a fluorogenic substrate. The reaction between PGG2 (produced by COX) and a probe like 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) generates a highly fluorescent product, resorufin.

Materials:

-

COX-1 and COX-2 enzymes

-

Assay Buffer

-

Hemin

-

Fluorometric Probe (e.g., ADHP)

-

Arachidonic Acid

-

Test inhibitor (this compound)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = ~535/587 nm)

Procedure:

-

Prepare reagents as in the colorimetric assay.

-

To a 96-well black plate, add assay buffer, hemin, and COX enzyme.

-

Add the test inhibitor at various concentrations.

-

Add the fluorometric probe to each well.

-

Incubate for a brief period at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence intensity in a kinetic mode for 5-10 minutes.

-

Calculate the rate of fluorescence increase and determine the percent inhibition and IC50 as described for the colorimetric assay.

LC-MS/MS-Based COX Inhibition Assay

This is a highly sensitive and specific method that directly measures the production of prostaglandins (e.g., PGE2).

Materials:

-

COX-1 and COX-2 enzymes

-

Assay Buffer

-

Hemin and other cofactors (e.g., L-epinephrine)

-

Arachidonic Acid

-

Test inhibitor (this compound)

-

Internal standards (e.g., deuterated PGE2)

-

Solvents for extraction (e.g., ethyl acetate) and LC-MS/MS analysis (e.g., acetonitrile, water, formic acid)

-

LC-MS/MS system

Procedure:

-

In microcentrifuge tubes, combine the assay buffer, cofactors, and COX enzyme.

-

Add the test inhibitor at various concentrations and pre-incubate at 37°C for a defined time (e.g., 10 minutes).

-

Initiate the reaction by adding arachidonic acid and incubate for a specific duration (e.g., 2 minutes).

-

Stop the reaction by adding an acid (e.g., HCl).

-

Add the internal standard.

-

Extract the prostaglandins using an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

Analyze the sample using a validated LC-MS/MS method to quantify the amount of PGE2 produced.

-

Calculate the percent inhibition and IC50 based on the amount of PGE2 produced in the presence of the inhibitor compared to the vehicle control.

Conclusion

This compound's role as a cyclooxygenase inhibitor is more complex than that of a simple, potent NSAID. Its weak, competitive inhibition of COX-2, which is highly dependent on the concentration of arachidonic acid, suggests that its anti-inflammatory effects in vivo may be context-dependent.[4][11] The alternative mechanism of suppressing COX-2 gene expression, potentially via the NF-κB pathway, provides a compelling additional explanation for its therapeutic efficacy.[3][6][8]

For researchers and drug development professionals, a thorough understanding of these dual mechanisms is crucial for the rational design and evaluation of novel anti-inflammatory agents. The experimental protocols detailed in this guide provide a framework for the systematic investigation of COX inhibitors, enabling a comprehensive characterization of their potency, selectivity, and mechanism of action. The continued exploration of the nuanced interactions between compounds like this compound and the cyclooxygenase pathway will undoubtedly pave the way for the development of safer and more effective anti-inflammatory therapies.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Systematic study of constitutive cyclooxygenase-2 expression: Role of NF-κB and NFAT transcriptional pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclooxygenase-2 is a neuronal target gene of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Effect of Sodium Salicylate on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of sodium salicylate on prostaglandin synthesis. This compound, a non-steroidal anti-inflammatory drug (NSAID) and the primary active metabolite of aspirin, exerts its therapeutic effects primarily through the modulation of the cyclooxygenase (COX) enzyme family, which is pivotal in the conversion of arachidonic acid to prostaglandins. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of COX Activity and Expression

This compound reduces prostaglandin synthesis through two principal mechanisms: direct, reversible inhibition of COX enzymes and suppression of the expression of the inducible COX-2 isoform.

Direct Enzymatic Inhibition: this compound acts as a competitive inhibitor of both COX-1 and COX-2 enzymes, competing with the substrate, arachidonic acid, for the active site.[1] Unlike aspirin, which irreversibly acetylates a serine residue in the active site of COX enzymes, the inhibition by this compound is reversible.[2] The inhibitory potency of this compound against COX-2 is notably dependent on the concentration of arachidonic acid; at lower substrate concentrations, its inhibitory effect is more pronounced.[3][4]

Suppression of COX-2 Gene Expression: A significant component of this compound's anti-inflammatory action is its ability to inhibit the induction of COX-2 at the transcriptional level.[5][6] This effect is mediated, in part, through the inhibition of upstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) pathways, which are critical for the expression of pro-inflammatory genes like PTGS2 (the gene encoding COX-2).[7] By suppressing the synthesis of new COX-2 enzyme, this compound effectively reduces the capacity of cells to produce pro-inflammatory prostaglandins in response to inflammatory stimuli.

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system and conditions, particularly the concentration of arachidonic acid.

| Target Enzyme | Experimental System | Key Conditions | IC50 Value | Reference |

| COX-2 | Human A549 cells (PGE2 release) | Co-incubation with IL-1β for 24 hr | 5 µg/mL | [3] |